Pyridine-2,6-dicarboximidamide;dihydrochloride

Catalog No.
S3389412
CAS No.
1394382-56-9
M.F
C7H11Cl2N5
M. Wt
236.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2,6-dicarboximidamide;dihydrochloride

CAS Number

1394382-56-9

Product Name

Pyridine-2,6-dicarboximidamide;dihydrochloride

IUPAC Name

pyridine-2,6-dicarboximidamide;dihydrochloride

Molecular Formula

C7H11Cl2N5

Molecular Weight

236.1 g/mol

InChI

InChI=1S/C7H9N5.2ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;/h1-3H,(H3,8,9)(H3,10,11);2*1H

InChI Key

YLMVDWSPWFNTRJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl

Pyridine-2,6-dicarboximidamide dihydrochloride (CAS: 1394382-56-9), commonly referred to as PyBCam·HCl, is a highly specialized tridentate nitrogen ligand engineered specifically for nickel-catalyzed reductive cross-electrophile coupling (XEC). Unlike traditional bidentate ligands, PyBCam features two strongly electron-donating carboximidamide groups flanking a pyridine core, which uniquely tunes the redox potential and steric environment of the nickel center. This compound is primarily procured to enable the direct C(sp2)–C(sp3) cross-coupling of unactivated, sterically hindered, or electronically challenging electrophiles—such as aryl chlorides, heteroaryl halides, and aryl triflates—without the need for sensitive, pre-formed organometallic reagents [1]. Its primary industrial value lies in expanding the accessible chemical space for pharmaceutical library synthesis while utilizing highly stable, abundant electrophilic precursors.

Attempting to substitute PyBCam·HCl with standard bidentate nitrogen ligands (such as 2,2'-bipyridine or 1,10-phenanthroline) or generic tridentate ligands (like terpyridine) routinely results in reaction failure when handling unactivated electrophiles. In nickel-catalyzed cross-electrophile coupling, the primary failure modes of generic ligands include sluggish oxidative addition to electron-rich heteroaryl halides, rampant homodimerization of the alkyl coupling partner, and off-target elimination pathways (e.g., the conversion of homopropargyl bromides to 1,3-enynes) [1]. PyBCam’s specific coordination geometry and electronic profile are strictly required to balance the rates of radical generation and oxidative addition across two different electrophiles. Consequently, it is non-interchangeable for advanced pharmaceutical library synthesis and late-stage functionalization workflows where substrate reactivity is deliberately mismatched.

Overcoming Reactivity Barriers in Aryl Chloride/Alkyl Chloride Cross-Coupling

In the challenging cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, standard bipyridine (bpy) and terpyridine ligands fail to achieve cross-selectivity, favoring unreacted starting materials or homodimerization. In contrast, PyBCam-derived catalysts (including PyBCam and PyBCamCN), when paired with halide co-catalysis, successfully match the reactivity of both electrophiles, achieving 53–73% yields for electron-poor aryl chlorides [1].

Evidence DimensionCross-coupling yield of electron-poor aryl chlorides with primary alkyl chlorides
Target Compound DataPyBCam / PyBCamCN (53–73% yield)
Comparator Or BaselineBipyridine (bpy) / Terpyridine (<5% cross-coupled product)
Quantified Difference>10-fold increase in cross-coupling yield with complete suppression of homodimerization
ConditionsNi-catalyzed XEC, LiCl additive, Br/I co-catalysis

Allows procurement teams to utilize abundant, stable, and inexpensive organic chlorides instead of relying on costly and highly reactive organobromides or iodides.

Superior Yields in Medicinal Chemistry Cyclobutyl-Pyridine Couplings

The synthesis of aryl-substituted 1,3-cyclobutanes via reductive coupling of 5-bromopyridines is severely limited by poor oxidative addition when using standard bidentate ligands. Switching the catalytic system to utilize the PyBCam ligand resolves this reactivity mismatch, increasing the yield of the desired cyclobutyl-pyridine product to 70%, whereas standard ligands fail to drive the reaction efficiently [1].

Evidence DimensionIsolated yield of functionalized cyclobutyl-pyridine
Target Compound DataPyBCam ligand (70% yield)
Comparator Or BaselineStandard bidentate nitrogen ligands (poor/trace yield)
Quantified DifferenceEnables scalable synthesis (up to 64% yield on a 12 mmol scale) where baselines fail
ConditionsNiI2 catalyst, Zn reductant, DMA, 70 °C

Critical for drug discovery workflows requiring the late-stage incorporation of sp3-rich cyclobutyl rings into pharmaceutical heterocycles.

Prevention of Elimination Pathways in Internal Alkyne Synthesis

Homopropargylic electrophiles typically undergo facile elimination to 1,3-enynes under standard basic cross-coupling conditions. However, utilizing PyBCam in a Ni-catalyzed direct cross-coupling protocol successfully intercepts the homopropargylnickel intermediate, preventing elimination and providing 1,4-biaryl internal alkynes in up to 79% isolated yield [1].

Evidence DimensionYield of 1,4-biaryl internal alkynes
Target Compound DataPyBCam ligand (79% isolated yield)
Comparator Or BaselineTraditional basic cross-coupling conditions (facile elimination to 1,3-enynes; 0% target yield)
Quantified DifferenceComplete shift from elimination byproduct to desired cross-coupled alkyne
Conditions5 mol% NiCl2(DME), 8 mol% PyBCam, Zn reductant

Unlocks a direct, bench-stable route to functionalized internal alkynes without requiring pre-formed organometallic reagents.

Enabling Uncommon Sulfone Electrophiles for Difluoromethylation

In the nickel-catalyzed cross-electrophile coupling of heteroaryl bromides with difluoromethyl 2-pyridyl sulfone, PyBCam proved superior to all other tested ligands. It facilitated the generation of •CF2H radicals and subsequent cross-coupling, achieving an average yield of 67 ± 16% across 24 diverse examples, including precursors to preclinical pharmaceuticals [1].

Evidence DimensionCross-coupling yield using difluoromethyl 2-pyridyl sulfone
Target Compound DataPyBCam ligand (67% average yield)
Comparator Or BaselineOther standard nitrogen ligands (inferior yields / decomposition)
Quantified DifferenceEstablished as the optimal and superior ligand for this specific sulfone activation
ConditionsNiCl2•6H2O, PyBCam, ZnBr2, Zn, EtOH, 40 °C

Provides a sustainable, crystalline, and easy-to-handle difluoromethylation reagent pathway for late-stage pharmaceutical functionalization.

Pharmaceutical Library Synthesis via C(sp2)–C(sp3) Coupling

PyBCam·HCl is the ligand of choice for high-throughput parallel synthesis in drug discovery, specifically for coupling diverse basic nitrogen heterocycles with primary or secondary alkyl halides where standard bipyridine ligands fail to initiate oxidative addition [1].

Abundant Electrophile Utilization (Chloride-Chloride Coupling)

Highly recommended for process chemistry workflows seeking to replace expensive, light-sensitive organoiodides or bromides with cheaper, more stable aryl and alkyl chlorides via halide-exchange cross-electrophile coupling [1].

Late-Stage Difluoromethylation

Ideal for incorporating -CF2H groups into advanced preclinical pharmaceutical intermediates using bench-stable difluoromethyl 2-pyridyl sulfones, bypassing the need for hazardous difluorocarbene precursors [1].

Synthesis of Complex Internal Alkynes

Procured for the regioselective ipso-cross-coupling of homopropargyl bromides to synthesize functionalized 1,4-biaryl or 1-aryl-4-vinyl internal alkynes, strictly avoiding the basic elimination side reactions seen in traditional cross-coupling [1].

Dates

Last modified: 08-19-2023

Explore Compound Types